Cas no 891118-65-3 (ethyl 2-({5-methyl-7-oxo-7H,8H-1,2,4triazolo4,3-apyrimidin-3-yl}sulfanyl)propanoate)

Ethyl 2-({5-methyl-7-oxo-7H,8H-1,2,4-triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)propanoate is a heterocyclic compound featuring a fused triazolopyrimidine core with a thioether-linked propanoate ester. Its structural framework suggests potential utility in medicinal chemistry, particularly as a scaffold for bioactive molecules due to the presence of multiple functional groups, including a reactive sulfanyl moiety and an ester group amenable to further derivatization. The 5-methyl and 7-oxo substitutions may enhance stability and influence binding interactions in target applications. This compound is of interest for research in enzyme inhibition or as an intermediate in synthesizing more complex pharmacophores. Its synthetic versatility and modifiable structure make it a valuable candidate for exploratory studies in drug development.
ethyl 2-({5-methyl-7-oxo-7H,8H-1,2,4triazolo4,3-apyrimidin-3-yl}sulfanyl)propanoate structure
891118-65-3 structure
Product Name:ethyl 2-({5-methyl-7-oxo-7H,8H-1,2,4triazolo4,3-apyrimidin-3-yl}sulfanyl)propanoate
CAS No:891118-65-3
MF:C11H14N4O3S
MW:282.318860530853
CID:5981539
PubChem ID:135731999
Update Time:2025-08-03

ethyl 2-({5-methyl-7-oxo-7H,8H-1,2,4triazolo4,3-apyrimidin-3-yl}sulfanyl)propanoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-({5-methyl-7-oxo-7H,8H-1,2,4triazolo4,3-apyrimidin-3-yl}sulfanyl)propanoate
    • Propanoic acid, 2-[(1,7-dihydro-5-methyl-7-oxo-1,2,4-triazolo[4,3-a]pyrimidin-3-yl)thio]-, ethyl ester
    • AKOS024654959
    • SR-01000020627-1
    • SR-01000020627
    • ethyl 2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanoate
    • AB00687601-01
    • F2513-0296
    • 891118-65-3
    • ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate
    • ethyl 2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)propanoate
    • Inchi: 1S/C11H14N4O3S/c1-4-18-9(17)7(3)19-11-14-13-10-12-8(16)5-6(2)15(10)11/h5,7H,4H2,1-3H3,(H,12,13,16)
    • InChI Key: YHEPFICCZSDMNY-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)C(SC1N2C(NN=1)=NC(=O)C=C2C)C

Computed Properties

  • Exact Mass: 282.07866149g/mol
  • Monoisotopic Mass: 282.07866149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 415
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 111Ų

Experimental Properties

  • Density: 1.48±0.1 g/cm3(Predicted)
  • Boiling Point: 382.5±44.0 °C(Predicted)
  • pka: -10.98±0.40(Predicted)

ethyl 2-({5-methyl-7-oxo-7H,8H-1,2,4triazolo4,3-apyrimidin-3-yl}sulfanyl)propanoate Pricemore >>

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Additional information on ethyl 2-({5-methyl-7-oxo-7H,8H-1,2,4triazolo4,3-apyrimidin-3-yl}sulfanyl)propanoate

Introduction to Ethyl 2-({5-Methyl-7-oxo-7H,8H-1,2,4triazolo[4,3-α]pyrimidin-3-yl}sulfanyl)propanoate (CAS No. 891118-65-3)

Ethyl 2-({5-methyl-7-oxo-7H,8H-1,2,4triazolo[4,3-α]pyrimidin-3-yl}sulfanyl)propanoate (CAS No. 891118-65-3) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the triazolopyrimidine class of heterocyclic molecules, which are widely recognized for their diverse biological activities and potential therapeutic applications.

The structural framework of this compound features a unique combination of functional groups, including a sulfanyl (-S-) moiety and an ester (-COOEt) group, which contribute to its distinctive chemical properties and reactivity. The presence of the 5-methyl-7-oxo-7H,8H-1,2,4triazolo[4,3-α]pyrimidin core is particularly noteworthy, as it is a known scaffold in medicinal chemistry due to its ability to interact with various biological targets.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential pharmacological effects. The Ethyl 2-(5-methyl-7-oxo-7H,8H-1,2,4triazolo[4,3-a]pyrimidin-3-ylsulfanyl)propanoate has been extensively studied for its potential role in modulating biological pathways associated with inflammation, cancer, and neurodegenerative diseases. Its unique structural features make it a promising candidate for further exploration in drug discovery.

The sulfanyl group in this compound is particularly interesting from a chemical perspective. Sulfanyl-containing molecules are known for their ability to engage in hydrogen bonding and hydrophobic interactions, which can significantly influence their binding affinity to biological targets. This property makes the Ethyl 2-(5-methyl...) compound a valuable tool for developing targeted therapies.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such compounds with high accuracy. Molecular docking studies have shown that this molecule can interact with various enzymes and receptors involved in critical biological processes. For instance, preliminary studies suggest that it may inhibit the activity of certain kinases associated with cancer cell proliferation.

The ester functionality at the end of the molecular chain also plays a crucial role in determining the compound's solubility and bioavailability. Ester groups are often used in drug design to enhance pharmacokinetic properties. By incorporating an ester into the structure of this compound, researchers aim to improve its absorption and distribution within the body.

The synthesis of Ethyl 2-(5-methyl...) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically involves the condensation of appropriate precursors under controlled conditions to form the triazolopyrimidine core. Subsequent functionalization with the sulfanyl group and esterification steps complete the synthesis.

In terms of applications, this compound has shown promise in preclinical studies as a potential lead molecule for drug development. Its ability to interact with multiple biological targets makes it a versatile candidate for treating various diseases. Researchers are particularly interested in exploring its potential as an anti-inflammatory agent and as a chemopreventive agent against certain types of cancer.

The development of novel therapeutic agents relies heavily on understanding the structure-activity relationships (SAR) of molecules. The sulfanyl group and ester moiety in this compound are key structural features that influence its biological activity. By studying how these groups affect the compound's interactions with biological targets, scientists can gain valuable insights into optimizing drug design.

Future research directions may include exploring derivative compounds derived from this core structure. By modifying other parts of the molecule while retaining the essential functional groups, researchers can generate libraries of compounds with tailored properties for specific therapeutic applications.

The use of high-throughput screening techniques will be instrumental in identifying derivatives with enhanced potency and selectivity. These techniques allow researchers to rapidly test large libraries of compounds against various biological targets, thereby accelerating the drug discovery process.

In conclusion, Ethyl 2-(5-methyl...) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. The sulfanyl group and ester functionality contribute to its distinctive chemical properties and reactivity, making it a promising candidate for further exploration in drug discovery.

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